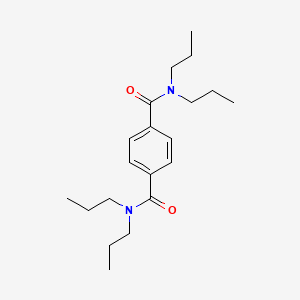
N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine
Overview
Description
“N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine” is a compound that has been studied for its potential use in molecular imaging . It is known to have a high affinity for peripheral-type benzodiazepine receptors (PBR), also known as translocator proteins (TSPO), which are found in the brain and peripheral tissues .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, [11C]DAA1106, a compound with a similar structure, was synthesized by alkylation of the desmethyl precursor with 11C-labeled methyl iodide .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a benzyl group, a dimethoxybenzyl group, and a phenylethanamine group .Chemical Reactions Analysis
The compound has been used as a selective agonist for studying PBRs in the central nervous system . It has been reported to have a higher affinity for PBRs in mitochondrial fractions of rat and monkey brains than PK11195 .Mechanism of Action
Future Directions
The future directions for the study of “N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine” and similar compounds could involve further exploration of their potential use in molecular imaging . Their high affinity for PBRs makes them promising candidates for studying various diseases, including neurodegenerative diseases and epilepsy .
Properties
IUPAC Name |
N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-26-23-13-14-24(27-2)22(17-23)19-25(18-21-11-7-4-8-12-21)16-15-20-9-5-3-6-10-20/h3-14,17H,15-16,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYQWUTMYGPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-mesitylurea](/img/structure/B3742350.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742351.png)

methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742358.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3742360.png)

![3,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3742383.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3742404.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742410.png)
![1-[3-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742423.png)
![2-[(10-chloro-9-anthryl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3742426.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B3742428.png)
![2-[4-(benzyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742435.png)
